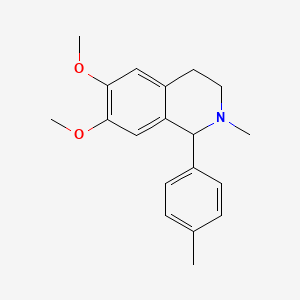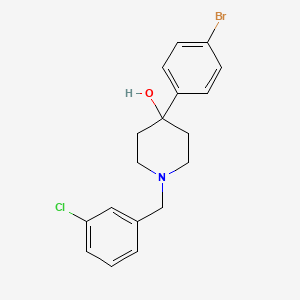![molecular formula C18H17N5O6S B5108200 ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE](/img/structure/B5108200.png)
ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzofuran ring, a triazolopyrimidine moiety, and a sulfamoyl group
Métodos De Preparación
The synthesis of ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation . This reaction leads to the formation of various intermediates, which are then further reacted to yield the final compound. Industrial production methods often employ similar multi-component reactions, optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrimidine moiety can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the suppression of signaling pathways like the ERK signaling pathway, which is crucial in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly affect their chemical properties and applications .
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)sulfamoyl]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O6S/c1-4-28-17(25)15-9(2)12-7-11(5-6-13(12)29-15)30(26,27)22-14-10(3)21-18-19-8-20-23(18)16(14)24/h5-8,22H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSVOYDFPDPIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(N=C4N=CNN4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide](/img/structure/B5108145.png)

![N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide](/img/structure/B5108151.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)

![2-Methylpropyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5108179.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![5-amino-3-[(Z)-1-cyano-2-[2-(4-nitrophenyl)pyrrol-1-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)

